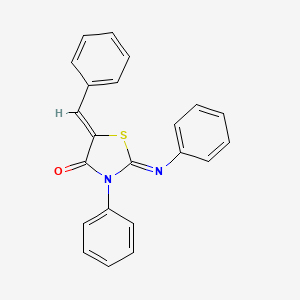
(5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with benzylidene, phenyl, and phenylimino groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one typically involves the condensation of benzaldehyde, phenyl isothiocyanate, and 2-aminothiophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated for several hours until the desired product is formed. The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its potential as a lead compound for developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, ultimately leading to cell death.
相似化合物的比较
- (5Z)-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(3-methylbenzylidene)imidazolidine-2,4-dione
- (5Z)-7-oxozeaenol
Comparison: Compared to similar compounds, (5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one stands out due to its unique combination of benzylidene, phenyl, and phenylimino groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C22H16N2OS |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2OS/c25-21-20(16-17-10-4-1-5-11-17)26-22(23-18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-16H/b20-16-,23-22? |
InChI 键 |
NUURGOCMONEDNX-KJSANLLDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133735.png)
![2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12133740.png)
![2-bromo-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12133741.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133749.png)

![2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133760.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133764.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133767.png)
![2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12133769.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12133770.png)
![methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12133781.png)
![2-amino-1-(3-fluorophenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133786.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihyd ropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12133791.png)

